molecular formula C8H16ClNO2 B13532146 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B13532146
M. Wt: 193.67 g/mol
InChI Key: KBVIOAGDOCDQLB-UHFFFAOYSA-N
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Description

This compound is a bicyclic amino alcohol hydrochloride salt with two cyclobutane rings. One ring bears an amino group (-NH₂), while the other has a hydroxyl (-OH) group, leading to diastereomerism due to stereochemical variations at these positions. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-6-4-8(11,5-6)7(10)2-1-3-7;/h6,10-11H,1-5,9H2;1H

InChI Key

KBVIOAGDOCDQLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2(CC(C2)N)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclobutane ring structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .

Comparison with Similar Compounds

3-(2-Aminoethyl)Cyclobutan-1-ol Hydrochloride (CID 86775604)

  • Molecular Formula: C₆H₁₃NO·HCl
  • Structure : Single cyclobutane ring with a hydroxyl group and an ethylamine side chain.
  • Key Differences: Lacks the second cyclobutyl ring present in the target compound. No diastereomerism, as the hydroxyl and amino groups are on separate carbon chains rather than adjacent stereogenic centers.
  • Implications :
    • Reduced steric strain compared to the bicyclic target compound.
    • Simpler synthesis due to fewer stereochemical challenges .

4-Amino-3-Methylcyclohexan-1-ol (Mixture of Diastereomers)

  • Molecular Formula: C₇H₁₅NO (free base).
  • Structure: Cyclohexane ring with amino and methyl substituents.
  • Key Differences :
    • Ring Size : Cyclohexane (6-membered) vs. cyclobutane (4-membered). Cyclohexane’s lower ring strain increases conformational flexibility and lipophilicity.
    • Substituents : Methyl group introduces additional steric hindrance absent in the target compound.
  • Implications: Higher metabolic stability in cyclohexane derivatives due to reduced reactivity. Potential differences in bioavailability and binding affinity to biological targets .

N-[3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-{N-[(tert-Butylamino)-Carbonyl]-3-Methyl-L-Valyl}-6,6-Dimethyl-3-Azabicyclo[3.1.0]Hexane-2-Carboxamide

  • Structure: A complex bicyclic compound with amino, oxo, and carboxamide groups.
  • Key Differences: Contains a fused bicyclic core (azabicyclo[3.1.0]hexane) and a peptide-like side chain. Designed for targeted enzyme inhibition, unlike the simpler amino alcohol target compound.
  • Implications :
    • Demonstrates the pharmaceutical relevance of bicyclic amines but highlights the target compound’s structural simplicity for broader synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Ring System Key Functional Groups Diastereomers? Synthesis Complexity
Target Compound C₈H₁₆N₂O₂·HCl (inferred) Bicyclic cyclobutane -NH₂, -OH, HCl Yes High (stereochemical control)
3-(2-Aminoethyl)Cyclobutan-1-ol HCl C₆H₁₃NO·HCl Monocyclic -NH₂, -OH, HCl No Moderate
4-Amino-3-Methylcyclohexan-1-ol C₇H₁₅NO Monocyclic -NH₂, -OH, -CH₃ Yes Moderate
Patent Bicyclic Compound C₂₄H₃₈N₄O₅ (example) Azabicyclo[3.1.0] -NH₂, -CO, -CONHR No Very High

Research Findings and Implications

Physicochemical Properties

  • The hydrochloride salt form improves aqueous solubility, critical for drug formulation. This contrasts with neutral analogs like 4-amino-3-methylcyclohexan-1-ol, which may require salt formation post-synthesis .

Pharmacological Potential

  • Amino alcohols are common in antiviral and β-blocker drugs. The bicyclic structure may mimic transition states in enzymatic reactions, offering unique inhibition profiles.
  • Comparatively, the patent compound’s complex structure suggests specialized applications (e.g., protease inhibitors), while the target compound’s simplicity allows for broader medicinal exploration .

Biological Activity

3-Amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, a compound characterized by its unique cyclobutane structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride
  • Molecular Formula : C₅H₁₁ClN₂O₂
  • Molecular Weight : 153.61 g/mol
  • CAS Number : 2378502-93-1

Biological Activity

The biological activity of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride is primarily attributed to its interactions with various biological targets:

Pharmacological Properties

  • Opioid Receptor Modulation : Preliminary studies suggest that compounds similar to 3-amino derivatives exhibit activity at opioid receptors, which could lead to analgesic effects. The structural similarity to known opioid agonists indicates potential efficacy in pain management .
  • Neurokinin Receptor Interaction : The compound may also interact with neurokinin receptors, which are involved in pain transmission and inflammatory responses. This dual action could enhance its therapeutic profile in treating pain and inflammation .
  • Metabolic Stability : Research indicates that modifications in cyclobutane structures can improve metabolic stability, suggesting that this compound may have a prolonged half-life in biological systems, enhancing its therapeutic potential .

The mechanisms through which 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride exerts its effects are still under investigation. However, the following mechanisms are hypothesized based on structural analogs:

  • Agonistic Action on Opioid Receptors : By binding to opioid receptors, the compound may mimic endogenous peptides, leading to analgesia.
  • Antagonistic Action on Neurokinin Receptors : The ability to modulate neurokinin receptor activity could provide anti-inflammatory benefits.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of cyclobutane derivatives:

Study 1: Opioid Activity Evaluation

In a study evaluating the efficacy of cyclobutane derivatives as opioid receptor agonists, it was found that certain structural modifications significantly enhanced their binding affinity and selectivity towards delta opioid receptors compared to mu receptors. This suggests a potential for reduced side effects typically associated with mu receptor activation .

Study 2: Neurokinin Receptor Antagonism

Another research effort focused on the dual functionality of cyclobutane compounds as both opioid agonists and neurokinin receptor antagonists. The findings indicated that these compounds could effectively reduce pain responses while minimizing adverse effects related to traditional opioids .

Data Summary Table

PropertyValue
IUPAC Name3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride
Molecular FormulaC₅H₁₁ClN₂O₂
Molecular Weight153.61 g/mol
CAS Number2378502-93-1
Opioid Receptor ActivityAgonist (selective for delta)
Neurokinin Receptor ActivityAntagonist
Metabolic StabilityHigh (improved half-life)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this diastereomeric mixture, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of cyclobutane derivatives often involves [2+2] cycloaddition, ring-opening of strained intermediates, or nucleophilic substitution. For amino-alcohol derivatives like this compound, reductive amination of ketones or epoxide aminolysis may be viable. For example, describes a similar compound (cis-3-amino-1-methylcyclobutan-1-ol hydrochloride) synthesized via aminolysis of a cyclobutane epoxide intermediate. Key parameters include:

  • Temperature : Lower temperatures (0–25°C) to minimize side reactions.
  • Catalyst : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance stereoselectivity.
  • Purification : Column chromatography with polar solvents (e.g., EtOAc/hexane gradients) to isolate diastereomers .

Q. Which spectroscopic techniques are most effective for characterizing the diastereomeric ratio?

  • Methodological Answer :

  • ¹H/¹³C NMR : Diastereomers exhibit distinct splitting patterns due to differing spatial arrangements. For instance, coupling constants (J values) in vicinal protons (e.g., 3JHH) can differentiate cis/trans configurations. demonstrates how NMR distinguishes diastereomers in a 60:40 ratio via split signals .
  • HPLC-MS : Chiral stationary phases (e.g., cellulose-based columns) resolve enantiomers, while reverse-phase columns separate diastereomers based on polarity.
  • IR Spectroscopy : Hydroxy and amine group vibrations (e.g., O-H stretch at ~3200 cm⁻¹, N-H bend at ~1600 cm⁻¹) confirm functional groups .

Q. How can the diastereomeric ratio be quantified during synthesis?

  • Methodological Answer :

  • Chromatographic Integration : Use HPLC or GC peak areas calibrated against standards.
  • NMR Signal Analysis : Compare integrals of non-overlapping proton signals. For example, resolved diastereomers using distinct methylene proton environments, yielding a 60:40 ratio .

Advanced Research Questions

Q. How can computational methods predict diastereoselectivity in cyclobutane derivative synthesis?

  • Methodological Answer :

  • DFT Calculations : Optimize transition-state geometries (e.g., at B3LYP/6-31G* level) to compare activation energies of diastereomeric pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. Polar aprotic solvents (e.g., DMF) may stabilize specific transition states via dipole interactions.
  • Docking Studies : Model interactions between intermediates and chiral catalysts to rationalize selectivity .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data in stereochemical assignments?

  • Methodological Answer :

  • X-Ray Crystallography : Determine absolute configuration via heavy-atom anomalous scattering (e.g., using Cu-Kα radiation).
  • NMR NOE Analysis : Perform 2D NOESY to identify spatial proximity of protons (e.g., axial vs. equatorial substituents).
  • Cross-Validation : Compare experimental optical rotation with calculated values (e.g., using TDDFT for specific rotation) .

Q. How do solvent and temperature effects influence diastereoselectivity in cyclobutane ring formation?

  • Methodological Answer :

  • Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize charge-separated transition states, favoring one diastereomer.
  • Temperature : Lower temperatures favor kinetic control (e.g., less stable but faster-forming diastereomer), while higher temperatures promote thermodynamic control.
  • Case Study : ’s HBr addition to 3-chloro-1-butene showed temperature-dependent diastereomer ratios, with 60:40 selectivity under kinetic conditions .

Q. What mechanistic insights explain unexpected diastereomer ratios in post-synthetic modifications?

  • Methodological Answer :

  • Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate reactive intermediates for NMR/MS analysis.
  • Isotopic Labeling : Incorporate ²H or ¹³C at key positions to track bond reorganization via kinetic isotope effects.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-determining steps .

Data Contradiction Analysis

Q. How to address discrepancies in diastereomer stability assessments via thermal gravimetric analysis (TGA) vs. solution-phase NMR?

  • Methodological Answer :

  • Solid-State vs. Solution Behavior : TGA measures thermal decomposition in the solid state, while NMR reflects solution-phase equilibria. Perform variable-temperature NMR to detect conformational changes (e.g., ring-flipping in cyclobutanes).
  • Hygroscopicity Testing : Moisture absorption (common in hydrochloride salts) may alter TGA results; use dynamic vapor sorption (DVS) to quantify .

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